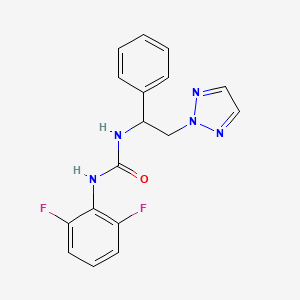
1-(2,6-difluorophenyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-difluorophenyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well characterized.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research into corrosion inhibition has explored derivatives of triazinyl urea, which share structural similarities with the compound , demonstrating their effectiveness in protecting mild steel against corrosion in acidic environments. These derivatives operate through adsorption on the steel surface, forming a protective layer that reduces corrosion rates significantly (Mistry et al., 2011).
Antimicrobial Activity
Urea derivatives have been synthesized and evaluated for their antimicrobial properties. Studies show that certain compounds, including those structurally related to 1-(2,6-difluorophenyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea, exhibit significant antibacterial and antifungal activities. This highlights their potential as novel agents in fighting microbial infections (Sujatha et al., 2019).
Synthetic Methodologies
The compound's structural framework is pertinent in synthetic chemistry, where it's involved in catalyzing reactions and facilitating the formation of novel chemical entities. For instance, urea structures have been utilized as catalysts in amidation reactions between aryl azides and aldehydes, showcasing their role in the synthesis of aryl amides under near-neutral conditions (Xie et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, quinoline urea derivatives, related to the target compound, have demonstrated their ability to gelate solvents upon complexation with silver ions. This application reveals the potential of such compounds in creating supramolecular structures with unique physical properties (Braga et al., 2013).
Antidiabetic and Antimicrobial Agents
Urea and thiourea derivatives have been synthesized as potential antidiabetic and antimicrobial agents, highlighting the versatility of these compounds in medicinal chemistry. Their synthesis and biological evaluation underscore the ongoing interest in exploring urea derivatives for therapeutic applications (Faidallah et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c18-13-7-4-8-14(19)16(13)23-17(25)22-15(11-24-20-9-10-21-24)12-5-2-1-3-6-12/h1-10,15H,11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPVHLRKOMRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)


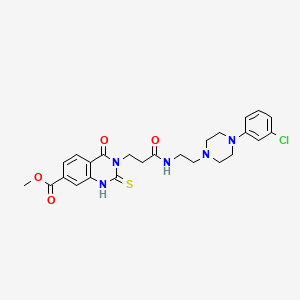

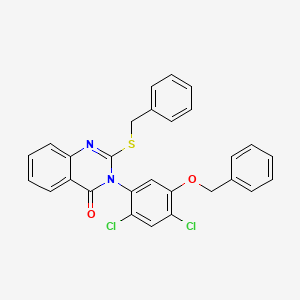
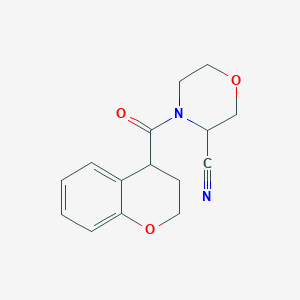
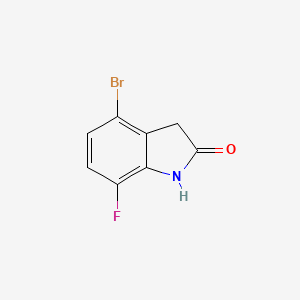
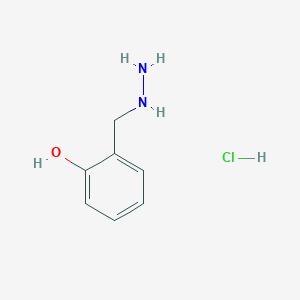

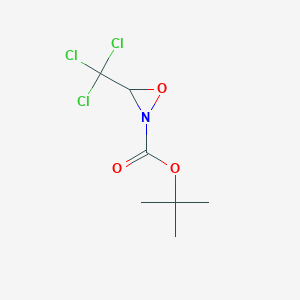
![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)
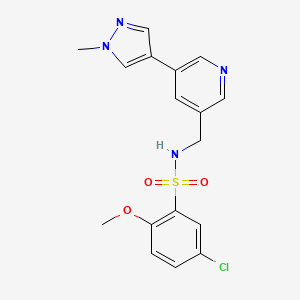
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)